



Preparing AZA1 (Rac1/Cdc42 Inhibitor) Stock Solution for Experimental Use

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Compound of Interest		
Compound Name:	AZA1	
Cat. No.:	B15614688	Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols and information pertain to **AZA1**, a Rac1/Cdc42 inhibitor with CAS Number 1071098-42-4. The abbreviation "**AZA1**" can refer to other molecules. Please verify the CAS number to ensure you are working with the correct compound. This document is for research use only and not intended for human or veterinary use.[1]

Introduction

AZA1 is a potent and specific small molecule inhibitor of the Rho GTPases Rac1 and Cdc42.[1] [2] These proteins are key regulators of numerous cellular processes, including cytoskeletal dynamics, cell cycle progression, cell survival, and migration.[2] Dysregulation of Rac1 and Cdc42 signaling is implicated in the progression of various diseases, notably cancer. **AZA1** has been shown to suppress prostate cancer cell proliferation, migration, and invasion by inhibiting the downstream signaling pathways of Rac1 and Cdc42, such as the PAK/AKT pathway.[2][3] This document provides detailed protocols for the preparation of **AZA1** stock solutions for use in in vitro and in vivo experiments.

AZA1 Properties

A summary of the key chemical and physical properties of **AZA1** is provided in the table below.



Property	Value	Reference
CAS Number	1071098-42-4	[1][4]
Alternate Names	Rac1/Cdc42-IN-1	[4]
Molecular Formula	C22H20N6	[1][4]
Molecular Weight	368.43 g/mol	[4][5]
Appearance	Solid	[3]
Purity	>98% (by HPLC)	[5]

Solubility and Storage

Proper dissolution and storage of AZA1 are critical for maintaining its stability and activity.

Solvent	Solubility	Recommendations	Reference
DMSO	≥ 2.5 mg/mL (6.79 mM); 60 mg/mL (162.85 mM)	Sonication is recommended to aid dissolution.	[3][6]
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL (6.79 mM)	Prepare fresh for in vivo experiments.	[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (6.79 mM)	Prepare fresh for in vivo experiments.	[3]

Storage Conditions:

- Solid Powder: Store at 0 4°C for the short term (days to weeks) or at -20°C for the long term (months to years).[1] The product is stable for a few weeks at ambient temperature during shipping.[1]
- Stock Solution in DMSO: Aliquot and store at -20°C for up to 1 year or -80°C for up to 2
 years to avoid repeated freeze-thaw cycles.[3]



Experimental Protocols Preparation of AZA1 Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM AZA1 stock solution in DMSO.

Materials:

- AZA1 powder (CAS 1071098-42-4)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required mass of AZA1:
 - To prepare 1 mL of a 10 mM stock solution, the required mass is:
 - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass = 0.010 mol/L x 0.001 L x 368.43 g/mol = 0.0036843 g = 3.68 mg
- Weigh AZA1: Accurately weigh 3.68 mg of AZA1 powder and place it in a sterile microcentrifuge tube.
- Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the AZA1 powder.
- Dissolve: Vortex the solution until the **AZA1** is completely dissolved. If necessary, use a sonicator to aid dissolution.[6]



- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL)
 in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Storage: Store the aliquots at -20°C or -80°C.[3]

Preparation of AZA1 Working Solution for In Vivo Experiments

This protocol provides an example of preparing a 2.5 mg/mL **AZA1** working solution for intraperitoneal (i.p.) injection in mice.

Materials:

- AZA1 powder (CAS 1071098-42-4)
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl in sterile water)
- · Sterile tubes

Procedure:

- Prepare a concentrated DMSO stock solution: Prepare a 25 mg/mL stock solution of AZA1 in DMSO as described in section 4.1.
- Prepare the vehicle: The final vehicle composition will be 10% DMSO, 40% PEG300, 5%
 Tween-80, and 45% Saline.
- Combine solvents: For 1 mL of the final working solution, add the components in the following order, ensuring complete mixing after each addition:
 - Add 400 μL of PEG300 to a sterile tube.

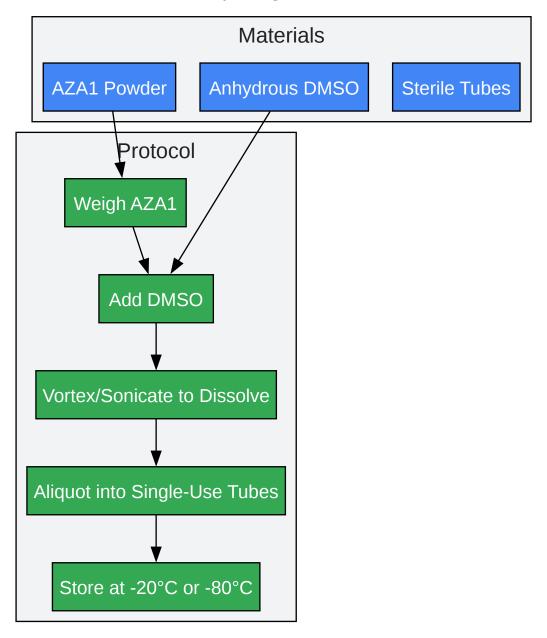


- \circ Add 100 µL of the 25 mg/mL **AZA1** stock solution in DMSO and mix thoroughly.
- $\circ~$ Add 50 μL of Tween-80 and mix until the solution is clear.
- $\circ~$ Add 450 μL of saline to bring the final volume to 1 mL.
- Final Concentration: This procedure yields a 2.5 mg/mL **AZA1** solution.
- Use: It is recommended to prepare this working solution fresh on the day of use.[3] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

Visualizations



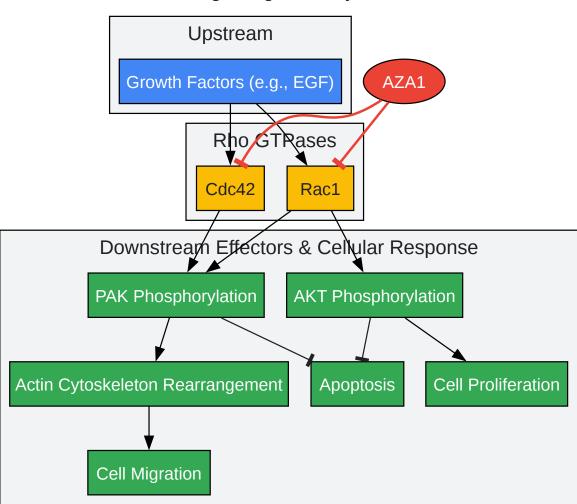
Workflow for Preparing AZA1 Stock Solution



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Caption: Workflow for preparing **AZA1** stock solution.





AZA1 Signaling Pathway Inhibition

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Caption: **AZA1** inhibits Rac1/Cdc42 signaling pathways.

Experimental Applications

AZA1 has been utilized in various experimental settings to investigate the roles of Rac1 and Cdc42.

 Cell Proliferation Assays: AZA1 has been shown to block the proliferation of human prostate cancer cells in a dose-dependent manner, with effective concentrations typically in the range of 2-10 μM for 72 hours of incubation.[3][7]



- Cell Migration and Invasion Assays: The inhibitory effect of **AZA1** on cell migration can be assessed using assays such as the wound-healing or transwell migration assay. **AZA1** has been demonstrated to block the migration of various prostate cancer cell lines.[2][3]
- Western Blotting: To confirm the mechanism of action, western blotting can be used to analyze the phosphorylation status of downstream effectors of Rac1 and Cdc42, such as PAK1 and AKT. AZA1 treatment (e.g., 2-10 μM for 24 hours) has been shown to reduce the phosphorylation of these proteins.[3]
- In Vivo Xenograft Models: AZA1 has been used in mouse xenograft models to evaluate its
 anti-tumor activity. Daily intraperitoneal injections of 100 μg of AZA1 have been shown to
 suppress tumor growth and improve survival in mice with human prostate cancer xenografts.
 [3][7]

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